molecular formula C9H6BrMgN B6303066 Quinolin-2-ylmagnesium bromide CAS No. 46046-59-7

Quinolin-2-ylmagnesium bromide

Cat. No.: B6303066
CAS No.: 46046-59-7
M. Wt: 232.36 g/mol
InChI Key: DYLKTYZJSGOJMK-UHFFFAOYSA-M
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Description

Quinolin-2-ylmagnesium bromide is an organometallic compound with the molecular formula C₉H₆BrMgN. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in the formation of quinoline derivatives, which are important in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-2-ylmagnesium bromide is typically prepared by reacting quinoline with magnesium in the presence of bromine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water. The general reaction is as follows:

C9H7N+Mg+Br2C9H6BrMgN\text{C}_9\text{H}_7\text{N} + \text{Mg} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_6\text{BrMgN} C9​H7​N+Mg+Br2​→C9​H6​BrMgN

Industrial Production Methods

In an industrial setting, the preparation of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity starting materials, controlled addition of reagents, and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halogens in organic compounds.

    Coupling Reactions: It participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous THF.

    Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.

    Coupling Reactions: Usually involve palladium catalysts and anhydrous solvents.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Quinoline Derivatives: Resulting from substitution reactions.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Quinolin-2-ylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biological molecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of materials such as dyes, catalysts, and polymers.

Mechanism of Action

The mechanism by which quinolin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.

    Methylmagnesium Bromide: A simpler Grignard reagent with a similar mechanism of action.

    Ethylmagnesium Bromide: Used in similar nucleophilic addition and substitution reactions.

Uniqueness

Quinolin-2-ylmagnesium bromide is unique due to its ability to form quinoline derivatives, which are important in medicinal and industrial chemistry. Its structure allows for specific reactivity that is not observed with simpler Grignard reagents.

Properties

IUPAC Name

magnesium;2H-quinolin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKTYZJSGOJMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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